molecular formula C8H14N4 B595627 N4,N4-Diethyl-pyrimidine-4,6-diyldiamine CAS No. 108484-96-4

N4,N4-Diethyl-pyrimidine-4,6-diyldiamine

Cat. No.: B595627
CAS No.: 108484-96-4
M. Wt: 166.228
InChI Key: LCFCHAHOFYUCCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N4,N4-Diethyl-pyrimidine-4,6-diyldiamine is a chemical compound based on a pyrimidine core structure, offered for research purposes. This compound belongs to a class of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives that have been identified in scientific literature as a promising scaffold for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors . EGFR is a well-validated target in oncology, particularly for non-small cell lung cancer (NSCLC). Researchers are exploring these pyrimidine derivatives through scaffold-hopping strategies to develop novel therapeutic agents with potent inhibitory effects on cancer cell proliferation and survival . The structural motif of this compound class may also hold value for other research applications. For instance, related tetrahydropyridopyrimidine scaffolds are being investigated as a new class of human topoisomerase II (topoII) inhibitors, which represent another important target for anticancer drug discovery . This product is intended for research and development in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N,4-N-diethylpyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-3-12(4-2)8-5-7(9)10-6-11-8/h5-6H,3-4H2,1-2H3,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFCHAHOFYUCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=NC(=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101294409
Record name N4,N4-Diethyl-4,6-pyrimidinediamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108484-96-4
Record name N4,N4-Diethyl-4,6-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108484-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N4,N4-Diethyl-4,6-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101294409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for N4,n4 Diethyl Pyrimidine 4,6 Diyldiamine and Its Analogs

Classical Synthetic Pathways and Reaction Schemes

Traditional methods for the synthesis of the pyrimidine (B1678525) nucleus and its derivatives have long been established, providing a robust foundation for chemists. These methods, including condensation reactions and nucleophilic substitutions, are reliable and well-documented.

Condensation Reactions in Pyrimidine Core Construction

The construction of the pyrimidine ring often relies on the condensation of two fragments that together provide all the necessary atoms for the heterocycle. One of the most fundamental and widely used methods is the reaction between a 1,3-dicarbonyl compound (or a functional equivalent like malononitrile) and an amidine. organic-chemistry.org This approach allows for the direct formation of the substituted pyrimidine core.

For instance, the reaction of substituted 2-benzylidenemalononitriles with benzamidines can produce 2-aryl-5-benzylpyrimidine-4,6-diamines in good yields under straightforward reaction conditions. organic-chemistry.org While not a direct synthesis of the titular compound, this demonstrates the principle of using a nitrile-containing precursor and an amidine to form a diaminopyrimidine structure. A general protocol involves the base-promoted cyclocondensation, which offers a versatile entry to a wide array of substituted pyrimidines.

A related strategy involves a three-component reaction catalyzed by ZnCl2, which can produce 4,5-disubstituted pyrimidines from functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) in a single step. organic-chemistry.org These condensation methods are advantageous due to the accessibility of the starting materials and the relative simplicity of the procedures. organic-chemistry.orgnih.gov

Michael Addition Reactions for Amino Pyrimidine Synthesis

The Michael addition, or conjugate addition, is a powerful tool for C-C bond formation, typically involving the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org In the context of pyrimidine synthesis, this reaction can be employed in several ways. For example, an aza-Michael addition-intramolecular cyclization cascade can be used to form trifluoromethylated pyrimidines from trifluorinated 2-bromoenones and amidines. organic-chemistry.org

Furthermore, the reaction of barbituric acids (as Michael donors) with nitroalkenes (as acceptors) in an aqueous diethylamine (B46881) medium provides an efficient and environmentally conscious route to various pyrimidine derivatives. researchgate.net While direct application to N4,N4-Diethyl-pyrimidine-4,6-diyldiamine from simple precursors is less common, the Michael reaction is crucial in building more complex, substituted pyrimidine systems. For example, it can be used to introduce substituents to a pre-formed pyrimidine ring that contains a vinyl group. acs.org The reaction's utility is also seen in tandem sequences, such as the Robinson annulation, which combines a Michael addition with an aldol (B89426) condensation. wikipedia.org

Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

Perhaps the most direct and widely applied method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) on a dihalogenated pyrimidine precursor. The starting material of choice is typically 4,6-dichloropyrimidine (B16783), which is commercially available or can be synthesized from 4,6-dihydroxypyrimidine. mdpi.com

The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, and the chlorine atoms at the C4 and C6 positions are excellent leaving groups. The reaction involves the sequential or simultaneous substitution of the chloro groups with diethylamine.

The general reaction proceeds by treating 4,6-dichloropyrimidine with an excess of diethylamine, often in a suitable solvent and sometimes in the presence of a base to neutralize the HCl formed during the reaction. The first substitution is typically rapid, yielding N4-chloro-N6,N6-diethyl-pyrimidine-4,6-diamine. A second, often more forceful, substitution step is then required to introduce the second diethylamino group to yield the final product. The reactivity of 2,4-dichloropyrimidines often shows that substitution at the C4 position is favored over the C2 position. stackexchange.com Symmetrically substituted 4,6-dichloropyrimidines react well with various amine nucleophiles under conventional conditions with stoichiometric control. mdpi.com

The synthesis of related N4,N6-disubstituted pyrimidine-4,6-diamine derivatives has been reported as a key strategy in developing potent therapeutic agents. researchgate.net In some cases, palladium catalysis can be employed to facilitate the amination, especially for introducing the second amino substituent. nih.gov

Table 1: Comparison of Classical Synthetic Routes

Method Key Reactants Typical Conditions Advantages Limitations
Condensation 1,3-Dicarbonyl derivative, Amidine Base or acid catalysis, heating Builds the core ring structure directly May lack regioselectivity with complex substrates
Michael Addition Michael donor (e.g., barbituric acid), Michael acceptor (e.g., nitroalkene) Base catalysis, often in aqueous media Good for C-C bond formation, often eco-friendly Less direct for simple amination of the core
SNAr 4,6-Dichloropyrimidine, Diethylamine Heating, often with base (e.g., K2CO3) in a solvent like DMF Highly direct and efficient for amination Requires halogenated precursors, can require harsh conditions

Modern and Green Chemistry Approaches in this compound Synthesis

In recent years, a significant shift towards more sustainable and efficient synthetic methods has been observed. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, with microwave and ultrasonic assistance leading the way. nih.govnih.gov

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner reactions, and significantly reduced reaction times compared to conventional heating methods. nih.govtandfonline.com This technology has been successfully applied to the synthesis of various pyrimidine derivatives.

For example, microwave irradiation has been used to facilitate the SNAr reaction between 2-chloro-4,6-dimethylpyrimidine (B132427) and various anilines, demonstrating the efficacy of this method over conventional heating. rsc.org Similarly, microwave-assisted, palladium-catalyzed Heck coupling reactions have been employed to create complex 2,4-diaminopyrimidine-based compounds, showcasing superior conversions and fewer impurities. nih.gov A three-component reaction to produce N3,N4-disubstituted 3,4-diaminopyrazolo[3,4-d]pyrimidines was found to be particularly efficient under microwave irradiation, featuring short reaction times and chromatography-free product isolation. nih.gov These examples strongly suggest that the synthesis of this compound via the SNAr reaction with 4,6-dichloropyrimidine could be significantly optimized using microwave heating, leading to shorter reaction times and improved yields.

Table 2: Microwave-Assisted Synthesis Findings

Reaction Type Substrates Conditions Key Outcome Reference
Heck Coupling 2,4-diamino-5-iodopyrimidine, Alkenyl-phthalazinones 400 W, 150°C, 60–80 min Reduced reaction times, higher yields (vs. conventional) nih.gov
SNAr 2-chloro-4,6-dimethylpyrimidine, Anilines Microwave irradiation Significant rate enhancement over conventional heating rsc.org
Three-component 3,5-diaminopyrazole-4-carbonitriles, Amines, Orthoesters Microwave irradiation Short reaction time, chromatography-free isolation nih.gov

Ultrasonic-Assisted Synthesis Techniques

Ultrasound irradiation is another alternative energy source that promotes chemical reactions through the phenomenon of acoustic cavitation. nih.gov This technique has been increasingly applied to the synthesis and derivatization of the pyrimidine core. nih.govroyalsocietypublishing.org

Ultrasonic-assisted cyclization reactions have been shown to form 2-aminopyrimidine (B69317) derivatives in less than an hour, a significant improvement over the 5-8 hours required with conventional heating at higher temperatures. nih.gov Furthermore, multicomponent reactions to create complex pyrimido[4,5-b]quinoline-4,6-dione derivatives have been successfully conducted under ultrasonic irradiation, offering good yields in minutes with experimental simplicity. royalsocietypublishing.org These findings indicate that sonochemistry could be a viable and efficient green method for promoting the condensation or SNAr reactions involved in the synthesis of this compound, potentially at lower temperatures and with shorter reaction times than traditional methods. nih.govnih.gov

Solventless Reaction Methodologies

The pursuit of sustainable chemical synthesis has propelled the development of solvent-less reaction methodologies, which aim to reduce or eliminate the use of volatile and often hazardous organic solvents. These approaches not only align with the principles of green chemistry but can also lead to improved reaction efficiency, simplified workup procedures, and reduced waste generation. In the context of pyrimidine synthesis, solvent-free conditions have been successfully employed, often in conjunction with microwave irradiation or mechanochemical methods like ball milling, to facilitate the construction of the pyrimidine core.

One common strategy involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine derivative under solvent-free conditions. For instance, the reaction of acetylacetone (B45752) with a guanidine (B92328) salt in the presence of a solid base can be heated directly to afford the corresponding 2-aminopyrimidine derivative. While specific examples detailing the solvent-less synthesis of this compound are not prevalent in the literature, the general principles are applicable. A plausible approach would involve the reaction of a suitable 1,3-dielectrophile with N,N-diethylguanidine under neat conditions, potentially with a solid-supported catalyst to enhance reactivity and selectivity.

Mechanochemistry, through ball milling, represents another powerful solvent-less technique. This method utilizes mechanical force to induce chemical reactions between solid-state reactants. mdpi.com The high energy imparted during milling can overcome activation barriers and promote reactions that would otherwise require high temperatures and solvent mediation. mdpi.com For the synthesis of pyrimidine derivatives, a mixture of a ketone, an aldehyde, and a nitrogen source like guanidine carbonate can be milled together, sometimes with a catalytic amount of a solid acid or base, to produce the desired pyrimidine. researchgate.net This approach offers advantages in terms of reaction time, yield, and environmental impact. mdpi.com

The following table summarizes representative solvent-less methods for pyrimidine synthesis that could be conceptually applied to the synthesis of this compound and its analogs.

ReactantsConditionsProduct TypeReference
Aromatic Aldehydes, Aromatic Ketones, Guanidine CarbonateNaOH, Solvent-free, Heat2-Amino-4,6-diarylpyrimidine researchgate.net
Aldehydes, Malononitrile, ThiophenolsBasic Ionic Liquid, Solvent-free, Room TemperatureHighly substituted pyridines (analogous approach) nih.gov
6-Amino-uracil, Aryl aldehydes, Thiobarbituric acidMicrowave (800W), Solvent-freePyridodipyrimidines (fused pyrimidines) nih.gov
Thiobarbituric acid, Aryl aldehydes, Ammonium acetateN-sulfonic acid pyridinium-4-carboxylic acid chloride, Solvent-free, HeatPyrido-dipyrimidine-dithiones (fused pyrimidines) nih.gov

Application of Ionic Liquids as Reaction Media

Ionic liquids (ILs), defined as salts with melting points below 100 °C, have emerged as versatile and environmentally benign alternatives to traditional organic solvents in chemical synthesis. mdpi.comnih.govnih.gov Their unique properties, including low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive media for a wide range of organic transformations, including the synthesis of heterocyclic compounds like pyrimidines. mdpi.comnih.govresearchgate.netresearchgate.net

The use of ionic liquids in pyrimidine synthesis can offer several advantages. They can act as both the solvent and a catalyst, facilitating reactions through their inherent acidity, basicity, or by stabilizing reaction intermediates. Furthermore, their low volatility simplifies product isolation and allows for the potential recycling and reuse of the reaction medium, contributing to a more sustainable process. nih.gov

One-pot, multi-component reactions for pyrimidine synthesis are particularly well-suited for ionic liquid media. For example, the Biginelli-type reaction, a cornerstone of dihydropyrimidine (B8664642) synthesis, has been successfully carried out in various ionic liquids, often with enhanced yields and shorter reaction times compared to classical methods. nih.gov A study on the synthesis of pyrazole-linked triazolo-pyrimidine hybrids utilized triethylammonium (B8662869) acetate as a recyclable ionic liquid under microwave irradiation, demonstrating high efficiency. nih.gov Another example is the use of a basic ionic liquid, [bmIm]OH, to promote the three-component condensation of aldehydes, malononitrile, and thiophenols at room temperature without the need for a hazardous organic solvent or toxic catalyst. nih.gov

While direct synthesis of this compound in ionic liquids is not explicitly documented, the existing literature provides a strong foundation for its potential synthesis. A plausible route could involve the reaction of an appropriate precursor with N,N-diethylguanidine in a suitable ionic liquid, which could be tailored to optimize the reaction conditions.

The table below presents examples of pyrimidine and related heterocyclic syntheses in ionic liquids, highlighting the versatility of this medium.

Ionic LiquidReactantsProduct TypeKey AdvantagesReference
[bmIm]OHAldehydes, Malononitrile, ThiophenolsHighly substituted pyridinesRoom temperature, catalyst-free, recyclable IL nih.gov
Triethylammonium acetatePyrazole carbaldehydes, Active methylene (B1212753) compounds, 3-amino-1,2,4-triazolePyrazole-linked triazolo-pyrimidine hybridsMicrowave-assisted, recyclable IL nih.gov
[bmim]Br2-aminopyridine, aldehydes, alkynes3-Aminoimidazo[1,2-a]pyridinesSimple workup, reusable IL researchgate.net
N,N-dimethylpyridin-4-amine (DMAP) based ILsPhenylhydrazine, ketonesIndoles (Fischer indole (B1671886) synthesis)Minimal catalyst loading, solvent-free potential nih.gov

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are convergent chemical processes in which three or more starting materials react in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. mdpi.com These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. MCRs are particularly powerful tools for the synthesis of heterocyclic libraries, and pyrimidines are a prominent class of heterocycles readily accessible through such strategies. researchgate.netnih.govmdpi.com

The synthesis of the pyrimidine core via MCRs typically involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent), an aldehyde, and a nitrogen-containing species such as an amidine or guanidine. The Biginelli reaction is a classic example of a three-component reaction that produces dihydropyrimidines, which can often be oxidized to the corresponding pyrimidines.

For the synthesis of this compound, a multicomponent approach could be envisioned starting from a suitable precursor that can generate the pyrimidine ring, along with N,N-diethylguanidine as the source of the N,N-diethylamino group at the 4-position and the amino group at the 6-position.

An efficient and convenient multicomponent reaction for the preparation of 2-amino-4,6-diarylpyrimidines has been reported using aromatic aldehydes, aromatic ketones, and guanidine carbonate in the presence of sodium hydroxide (B78521) under solvent-free conditions. researchgate.net This highlights the feasibility of combining MCRs with green chemistry principles.

The following table outlines several multicomponent strategies for the synthesis of pyrimidines and related heterocycles, which could serve as a blueprint for developing a synthesis of this compound.

Number of ComponentsReactantsCatalyst/ConditionsProduct TypeReference
ThreeAromatic Aldehydes, Aromatic Ketones, Guanidine CarbonateNaOH, Solvent-free2-Amino-4,6-diarylpyrimidines researchgate.net
ThreeAldehydes, Malononitrile, ThiophenolsBasic Ionic Liquid, Room TemperatureHighly substituted pyridines nih.gov
Three6-Amino-uracil, Aryl aldehydes, Thiobarbituric acidMicrowave, Solvent-freePyridodipyrimidines nih.gov
ThreeIsatin, Barbituric acid, 6-Amino-uracil derivativesp-TSA, WaterPyridodipyrimidines nih.gov

Derivatization Strategies for this compound

Amino Group Functionalization and Modification

The amino groups on the pyrimidine ring of this compound offer versatile handles for further functionalization and modification. The reactivity of these groups can be modulated to achieve selective transformations, leading to a diverse array of derivatives with potentially interesting chemical and biological properties. The presence of both a primary amino group at the 6-position and a tertiary diethylamino group at the 4-position introduces the possibility of regioselective reactions.

The primary amino group at the 6-position is expected to be more nucleophilic and sterically accessible than the nitrogen atoms of the diethylamino group. This difference in reactivity can be exploited for selective N-acylation, N-sulfonylation, and N-alkylation reactions. For instance, treatment with an acyl chloride or anhydride (B1165640) under standard conditions would likely lead to the formation of the corresponding N6-acyl derivative. Similarly, reaction with a sulfonyl chloride would yield the N6-sulfonamide.

Furthermore, the primary amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines. This provides a route to introduce a wide variety of substituents at the 6-amino position.

The diethylamino group at the 4-position is generally less reactive towards electrophiles due to steric hindrance and the electron-donating nature of the ethyl groups. However, under more forcing conditions or with highly reactive electrophiles, reactions at this position might be possible.

It is also important to consider the potential for tautomerism in 4,6-diaminopyrimidine (B116622) systems, which can influence the reactivity of the amino groups and the pyrimidine ring itself. nih.gov The equilibrium between amino and imino tautomers can affect the site of electrophilic attack. nih.gov

Regioselective Alkylation and Arylation Reactions

Regioselective alkylation and arylation of the pyrimidine core of this compound can provide access to a wide range of substituted analogs. The inherent electronic properties of the pyrimidine ring, which is electron-deficient, and the directing effects of the amino substituents play a crucial role in determining the outcome of these reactions.

Direct C-H alkylation or arylation of the pyrimidine ring can be challenging. However, modern synthetic methods, such as transition metal-catalyzed C-H activation, have emerged as powerful tools for such transformations. For pyrimidine derivatives, the regioselectivity of C-H functionalization is often directed by the existing substituents. In the case of this compound, the C5-position is the most likely site for electrophilic attack due to activation by the two amino groups at positions 4 and 6.

A more common and predictable approach to regioselective functionalization involves the use of a pre-functionalized pyrimidine ring, typically a halopyrimidine. For instance, starting from a 5-halo-N4,N4-diethyl-pyrimidine-4,6-diamine, the halogen atom can be readily displaced by various nucleophiles, including organometallic reagents, to introduce alkyl or aryl groups at the C5-position.

While specific literature on the regioselective alkylation and arylation of this compound is scarce, studies on related pyrimidine systems provide valuable insights. For example, the direct position-selective C-4 alkylation of pyridines has been achieved using a blocking group strategy, which could be conceptually adapted for pyrimidines. nih.govresearchgate.netnih.gov Additionally, regioselective alkylation of other heterocyclic systems often relies on factors such as the choice of base, solvent, and the nature of the alkylating agent. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Cross-Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. nih.govnih.gov This methodology is exceptionally well-suited for the derivatization of heterocyclic compounds, including pyrimidines. The reaction typically involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with a halide or triflate under the catalysis of a palladium complex. nih.gov

For the derivatization of this compound, a Suzuki cross-coupling approach would necessitate a halogenated precursor, such as a 2-chloro-, 5-bromo-, or other halo-substituted N4,N4-diethyl-pyrimidine-4,6-diamine. The reactivity of the halogen atom towards oxidative addition to the palladium(0) catalyst is a key factor, with the general trend being I > Br > OTf > Cl.

The regioselectivity of Suzuki couplings on polyhalopyrimidines has been studied, and it is generally observed that the C4 and C6 positions are more reactive than the C2 position, which in turn is more reactive than the C5 position. nih.gov In a one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine, the initial coupling occurs preferentially at the 4-position. nih.gov This inherent reactivity can be exploited to achieve selective derivatization.

A plausible strategy for the derivatization of this compound would involve the synthesis of a 2-chloro or 5-bromo analog. This halogenated intermediate could then be subjected to Suzuki coupling with a wide variety of aryl- or heteroarylboronic acids to introduce diverse substituents at the pyrimidine core. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would need to be optimized to achieve high yields and avoid side reactions. The presence of the amino groups on the pyrimidine ring can sometimes interfere with the catalytic cycle by coordinating to the palladium center, but appropriate ligand selection can often mitigate this issue. nih.gov

The following table provides examples of Suzuki cross-coupling reactions on pyrimidine and other nitrogen-rich heterocyclic systems, illustrating the broad scope of this methodology.

Heterocyclic SubstrateCoupling PartnerCatalyst SystemProduct TypeReference
Unprotected azole halidesArylboronic acidsPd precatalysts (P1 or P2)Arylated azoles nih.gov
2,4-DichloropyrimidineArylboronic acidsPd(PPh3)4 / K2CO32,4-Diarylpyrimidines (regioselective) nih.gov
2,6-Diphenylpyrimidine-5-carboxylatesPhenyldiazonium saltPd(OAc)2 / Ru(II) or Ir(III) photoinitiatorPhenylated pyrimidines (C-H arylation) mdpi.com
6-Aryl-2,4-dichloropyrimidineAliphatic secondary aminesPd catalyst / LiHMDSC4-aminated pyrimidines (amination) nih.gov

Cyclization Reactions Involving the Diaminopyrimidine Moiety

The 4,6-diaminopyrimidine scaffold serves as a versatile building block for the synthesis of a variety of fused heterocyclic systems through cyclization reactions. These reactions typically involve the amino groups at the C4 and C5 positions (for 4,5-diaminopyrimidines) or functionalization of other positions on the pyrimidine ring, leading to the formation of bicyclic and tricyclic structures. These fused systems are often explored for their potential as therapeutic agents.

One common strategy involves the condensation of a diaminopyrimidine derivative with a suitable dielectrophilic reagent. For instance, the synthesis of dicyclic and tricyclic diaminopyrimidine derivatives has been achieved through the thermal cyclization of N1,N5-diarylbiguanides or by the condensation of 2-aminonaphthalene-1-carbonitriles with guanidine. nih.gov Similarly, 5,6-dihydrobenzo[f]quinazolines can be prepared by heating 2-tetralones with cyanoguanidine. nih.gov

Another approach utilizes intramolecular cyclization. For example, the synthesis of a nonsubstituted pyrimidine skeleton can be accomplished using non-derivatized urea (B33335) as a substrate, which undergoes decarboxylation followed by intramolecular cyclization. acs.org While this example leads to a simpler pyrimidine, the principle of intramolecular cyclization is a key strategy that can be adapted for more complex, substituted diaminopyrimidines.

The reactivity of the amino groups on the pyrimidine ring is central to these cyclization strategies. In many cases, the diaminopyrimidine moiety acts as a binucleophile, reacting with various electrophiles to form new rings. The specific nature of the cyclizing agent determines the type of heterocyclic ring that is fused to the pyrimidine core.

The table below summarizes various cyclization reactions involving diaminopyrimidine derivatives, showcasing the versatility of this scaffold in constructing diverse heterocyclic systems.

Starting MaterialReagent/ConditionProduct ClassReference
N1,N5-diarylbiguanidesThermal cyclizationBenzo[f]quinazolines nih.gov
2-aminonaphthalene-1-carbonitrilesGuanidineBenzo[f]quinazolines nih.gov
2-tetralonesCyanoguanidine5,6-Dihydrobenzo[f]quinazolines nih.gov
1,3-diamino-5,6-dihydrobenzo[f]quinazolinesSelenium dioxideBenzo[f]quinazolines nih.gov
3-cyano-2-alkoxy-1H-indenesGuanidine9H-Indeno[2,1-d]pyrimidines nih.gov
6,7-dichloro-2-benzosuberoneCyanoguanidineSeven-membered ring analog of benzoquinazol nih.gov

Despite a comprehensive search for scientific literature and spectral data, detailed experimental information for the specific chemical compound this compound is not available in publicly accessible databases and publications. As a result, it is not possible to provide the thorough, informative, and scientifically accurate content for the advanced structural characterization of this compound as requested in the detailed outline.

The generation of data tables and detailed research findings for the following analytical techniques requires specific experimental results that are not presently available for this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No specific ¹H NMR or ¹³C NMR chemical shifts, coupling constants, or data from two-dimensional NMR techniques (such as HMBC, HSQC, COSY, NOESY) could be located for this compound.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) data, which would provide the exact molecular weight and fragmentation patterns, were not found.

Vibrational Spectroscopy: Infrared (IR) or Raman spectroscopy data, used for the identification of functional groups, could not be sourced for this specific molecule.

Without this foundational data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. The strict adherence to the provided outline, which is centered on the detailed analysis of such data, cannot be fulfilled.

Therefore, the article focusing on the "Advanced Structural Characterization and Elucidation of this compound" cannot be generated at this time due to the absence of the necessary scientific data.

Advanced Structural Characterization and Elucidation of N4,n4 Diethyl Pyrimidine 4,6 Diyldiamine

Vibrational Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy

Infrared spectroscopy would be a critical tool for identifying the functional groups present in N4,N4-Diethyl-pyrimidine-4,6-diyldiamine. The IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Hypothetical IR Data Table for this compound:

Wavenumber (cm⁻¹) Vibration Type Functional Group
Data Not Available N-H stretch Amine
Data Not Available C-H stretch (aliphatic) Diethyl groups
Data Not Available C=N stretch Pyrimidine (B1678525) ring
Data Not Available C=C stretch Pyrimidine ring

Raman Spectroscopy

Hypothetical Raman Shift Data Table for this compound:

Raman Shift (cm⁻¹) Vibration Type Functional Group
Data Not Available Ring breathing mode Pyrimidine ring
Data Not Available C-H bend (aliphatic) Diethyl groups

X-ray Diffraction Analysis for Solid-State Structural Determination

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) would be used to analyze the crystalline nature of a bulk sample of this compound. This technique is crucial for identifying different crystalline forms (polymorphs) and for quality control of the solid material. Without experimental data, the powder diffraction pattern and potential for polymorphism remain unknown.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy is relevant for chiral molecules, meaning molecules that are non-superimposable on their mirror images. Based on the chemical structure of this compound, it is an achiral molecule and therefore does not have enantiomers. Consequently, chiroptical spectroscopy is not a relevant technique for the analysis of this specific compound.

Mechanistic Investigations of N4,n4 Diethyl Pyrimidine 4,6 Diyldiamine Reactivity

Elucidation of Reaction Mechanisms in N4,N4-Diethyl-pyrimidine-4,6-diyldiamine Synthesis

The synthesis of this compound typically proceeds through the nucleophilic aromatic substitution (SNAr) of a precursor molecule, most commonly 4,6-dichloropyrimidine (B16783). This transformation involves the sequential displacement of the two chlorine atoms by diethylamine (B46881).

The generally accepted mechanism for this type of reaction involves a two-step addition-elimination process. In the first step, the nucleophile, diethylamine, attacks one of the electrophilic carbon atoms at positions 4 or 6 of the pyrimidine (B1678525) ring. This attack is facilitated by the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, which lowers the electron density at the carbon atoms, making them susceptible to nucleophilic attack. This initial attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and the nitro group, if present.

In the second step, the leaving group, a chloride ion, is expelled from the Meisenheimer complex, restoring the aromaticity of the pyrimidine ring and yielding the monosubstituted product, 4-chloro-N,N-diethylpyrimidin-6-amine. The reaction then proceeds with a second nucleophilic attack by another molecule of diethylamine on the remaining chlorinated carbon, following the same addition-elimination pathway to yield the final product, this compound.

The synthesis can also be achieved using alternative leaving groups. For instance, 4,6-bis(tosylates) have been used as a less hazardous alternative to dichloropyrimidines, undergoing the same nucleophilic aromatic substitution chemistry clockss.org.

A general synthetic scheme is presented below:

Scheme 1: General Synthesis of this compound

Exploration of Electron Transfer Processes within the Pyrimidine Ring System

The electronic structure of the pyrimidine ring is central to its reactivity. The two nitrogen atoms are more electronegative than the carbon atoms, leading to a π-deficient character of the ring. This electron deficiency is further enhanced by the presence of electron-withdrawing substituents. This inherent electronic property makes the pyrimidine ring susceptible to nucleophilic attack and influences its behavior in redox processes.

Tautomeric equilibria, particularly the amine-imine tautomerism in amino-substituted pyrimidines, can play a significant role in their redox processes nih.gov. For instance, in related 4-amino-6-chloropyrimidines, the existence of both amino and imine tautomers has been observed and studied using NMR spectroscopy nih.gov. This tautomerism can affect the proton mobility and the electronic distribution within the molecule, thereby influencing its ability to participate in electron transfer reactions nih.gov. While specific studies on this compound are not prevalent, the principles observed in analogous compounds are likely applicable.

Detailed Studies of Electrophilic and Nucleophilic Addition/Substitution Mechanisms

Nucleophilic Substitution:

As discussed in the synthesis section, the primary reaction mechanism for this compound and its precursors is nucleophilic aromatic substitution (SNAr). The presence of two nitrogen atoms in the pyrimidine ring significantly deactivates it towards electrophilic attack while activating it for nucleophilic substitution, particularly at the 2, 4, and 6 positions.

In the case of the synthesis from 4,6-dichloropyrimidine, the reaction with diethylamine proceeds via a sequential SNAr mechanism. The first substitution to form the mono-aminated intermediate can influence the reactivity of the second substitution. The introduction of the first diethylamino group, an electron-donating group, might be expected to decrease the electrophilicity of the remaining chlorinated carbon. However, the reaction can still proceed to completion, often requiring specific reaction conditions.

Electrophilic Substitution:

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its π-deficient nature. The ring nitrogen atoms are the most likely sites for electrophilic attack, such as protonation or alkylation. When electrophilic substitution on a carbon atom does occur, it is typically directed to the 5-position, which is the most electron-rich carbon in the pyrimidine ring. However, for this compound, the presence of two strongly electron-donating diethylamino groups at the 4 and 6 positions would significantly increase the electron density of the ring, particularly at the 5-position, making it more susceptible to electrophilic attack than the parent pyrimidine.

Kinetic Analysis of Reaction Pathways and Rate-Determining Steps

In studies of related deamination reactions of pyrimidine dimers, the rate-determining step at physiological pH was found to be the nucleophilic attack of a hydroxide (B78521) ion on the protonated 5,6-saturated cytosine base nih.gov. This highlights the importance of pH and the protonation state of the pyrimidine ring in determining reaction kinetics.

For the synthesis of this compound from 4,6-dichloropyrimidine, the rate of the reaction would be influenced by factors such as the concentration of diethylamine, the temperature, and the nature of the solvent and any catalyst used. The relative rates of the first and second substitution steps would determine the accumulation of the mono-substituted intermediate.

Theoretical and Computational Chemistry Studies of N4,n4 Diethyl Pyrimidine 4,6 Diyldiamine

Quantum Mechanical Calculations of Molecular Structure and Electronic Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For a novel or unstudied compound like N4,N4-Diethyl-pyrimidine-4,6-diyldiamine, these methods would be the starting point for any theoretical investigation.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure. Functionals such as B3LYP, paired with basis sets like 6-311++G(d,p), are commonly employed for such tasks, providing reliable geometric parameters and electronic properties. nih.gov A study on the related 2-amino-4,6-dimethyl pyrimidine (B1678525) utilized the B3LYP method to achieve good agreement between calculated and experimental data for its structure and vibrational spectra. nih.gov For this compound, DFT would be used to calculate properties like dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for assessing its reactivity and electronic behavior.

Ab Initio Methods for High-Accuracy Calculations

For more precise energy and property calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be utilized. While computationally more demanding, these methods provide benchmark-quality data, especially for smaller molecules or for refining specific aspects of the electronic structure that are poorly described by standard DFT functionals. These high-accuracy calculations are particularly important for definitively establishing reaction barriers and conformational energy differences.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

To understand the behavior of this compound in a condensed phase (e.g., in solution), molecular dynamics (MD) simulations would be performed. Using a force field parameterized from quantum mechanical data, MD simulations can model the molecule's movement and interactions with its environment over time. This approach provides insights into solvation effects, intermolecular interactions such as hydrogen bonding, and the dynamic sampling of different conformations. For pyrimidine-based compounds designed as inhibitors, MD simulations are often used to study their binding dynamics within a biological target. mdpi.com

Prediction of Spectroscopic Signatures and Their Correlation with Experimental Data

Computational methods are highly effective at predicting various spectroscopic signatures. For this compound, the following spectra would typically be calculated:

Infrared (IR) and Raman Spectra: The vibrational frequencies and intensities can be calculated from the second derivative of the energy. These predicted spectra are invaluable for interpreting experimental IR and Raman data, allowing for a detailed assignment of vibrational modes. nih.gov

NMR Spectra: Chemical shifts (¹H and ¹³C) can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method, aiding in the structural elucidation of the compound.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) would be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. This provides information about the electronic transitions within the molecule.

Computational Modeling of Reaction Mechanisms and Transition States

Should this compound be involved in chemical reactions, computational modeling can elucidate the reaction mechanisms. This involves locating the transition state structures connecting reactants and products on the potential energy surface. By calculating the energy of these transition states, the activation energy and reaction rates can be estimated. This is a powerful tool for understanding reactivity, selectivity, and the influence of catalysts. Computational studies have been used to detail the reaction mechanisms of enzymes that process pyrimidine derivatives, providing insights that are difficult to obtain experimentally. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in theoretical chemistry to correlate the structural or property-based descriptors of a series of compounds with their biological activities. For derivatives of pyrimidine-4,6-diamine, such as this compound, QSAR studies are instrumental in designing novel molecules with enhanced potency and selectivity for specific biological targets. By establishing a mathematical relationship between chemical structure and biological function, QSAR models can predict the activity of untested compounds, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process.

A notable application of QSAR in this context is the design of novel inhibitors for the Janus kinase 3 (JAK3)/STAT signaling pathway, which is a key regulator of cellular processes like growth and differentiation. tandfonline.com A recent study focused on a dataset of thirty pyrimidine-4,6-diamine derivatives to develop robust QSAR models for predicting their JAK3 inhibitory efficacy. tandfonline.comopenrepository.com The inhibitory activities, originally measured as IC50 values, were converted to their logarithmic counterparts (pIC50) for the modeling process. tandfonline.com

Two primary QSAR modeling techniques were employed in this research: Multiple Linear Regression (MLR) and Artificial Neural Network (ANN). tandfonline.com The MLR model, which establishes a linear relationship between the descriptors and the biological activity, yielded a strong correlation coefficient (R²) of 0.89. tandfonline.comnih.gov To potentially improve the predictive power by capturing non-linear relationships, an ANN model was also developed, resulting in an even higher R² value of 0.95. tandfonline.comnih.gov The robustness and predictive capability of the models were rigorously assessed using leave-one-out cross-validation, which produced a Q² value of 0.65, and further validated through Y-randomization techniques. tandfonline.comnih.gov

The developed QSAR models were then utilized to predict the inhibitory potency of newly designed pyrimidine-4,6-diamine derivatives, which were found to have high predicted pIC50 values, indicating strong potential as JAK3 inhibitors. tandfonline.comnih.gov This integrated computational approach, which also included pharmacophore modeling, ADMET prediction, and molecular dynamics simulations, demonstrates the feasibility of designing novel and effective JAK3/STAT inhibitors based on the pyrimidine-4,6-diamine scaffold. tandfonline.comresearchgate.net

The following tables summarize the key findings from the QSAR study on pyrimidine-4,6-diamine derivatives.

Table 1: Performance of QSAR Models for Pyrimidine-4,6-Diamine Derivatives

Model
Multiple Linear Regression (MLR) 0.89 0.65
Artificial Neural Network (ANN) 0.95 Not Reported

Data sourced from a study on pyrimidine-4,6-diamine derivatives as JAK3 inhibitors. tandfonline.comnih.gov

Table 2: Examples of Descriptor Classes Used in QSAR Models

Descriptor Type Examples
Constitutional Descriptors Molecular weight, number of atoms, number of rings
Topological Descriptors Wiener index, Balaban index, Kier & Hall connectivity indices
Geometrical Descriptors Molecular surface area, molecular volume, shadow indices
Quantum-Chemical Descriptors Dipole moment, HOMO/LUMO energies, partial charges

These are representative classes of descriptors commonly used in 2D-QSAR studies. openrepository.com

Biological Activity and Molecular Mechanisms of Action of N4,n4 Diethyl Pyrimidine 4,6 Diyldiamine and Its Analogs

Enzyme Inhibition Studies and Mechanistic Insights

While specific enzyme inhibition data for N4,N4-Diethyl-pyrimidine-4,6-diyldiamine is not available, the pyrimidine-4,6-diamine scaffold is a recognized pharmacophore in the design of various enzyme inhibitors.

Kinetics of Enzyme-Inhibitor Interactions

The kinetics of enzyme inhibition by pyrimidine (B1678525) derivatives can be complex, often exhibiting slow-binding or time-dependent inhibition, which is a characteristic of potent inhibitors that form stable complexes with their target enzymes. For instance, studies on N4-hydroxy-2′-deoxycytidine 5′-monophosphate (N4-OH-dCMP), a substrate analog inhibitor of thymidylate synthase, have shown that its inhibition is competitive with respect to the natural substrate dUMP and is dependent on both time and the presence of the cofactor N5,N10-methylenetetrahydrofolate (meTHF). nih.gov This suggests a mechanism-based inhibition where the inhibitor undergoes a transformation within the enzyme's active site. nih.gov Similarly, aromatic diamidines have been shown to exhibit both rapid, reversible inhibition and a slower, progressive, non-equilibrium inhibition of thymidylate synthetase. nih.gov

Molecular Modeling of Active Site Interactions and Binding Modes

Molecular docking and other computational modeling techniques are frequently used to predict and analyze the binding of pyrimidine derivatives to enzyme active sites. For instance, docking studies of 4,6-diarylpyrimidine derivatives as potential inhibitors of phosphoinositide 3-kinases (PI3Ks) have indicated a high binding affinity towards the PIK3γ isoform. nih.govresearchgate.net These in silico methods help in understanding the structure-activity relationships and guide the design of more potent and selective inhibitors. nih.govresearchgate.net In the case of pyrimidine-4,6-diamine derivatives designed as JAK3 inhibitors, molecular docking simulations suggested that specific analogs could interact with a unique cysteine residue (Cys909) in the JAK3 active site, contributing to their high selectivity. nih.gov

Specific Enzyme Targets (e.g., Thymidylate Synthase Inhibition, Dihydrofolate Reductase Inhibition, JAK2 Inhibition)

The pyrimidine scaffold is a versatile core structure for inhibitors targeting a range of enzymes crucial for cell growth and proliferation.

Thymidylate Synthase (TS) Inhibition: TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. wikipedia.org Inhibition of TS leads to "thymineless death" of cells, making it a key target in cancer chemotherapy. wikipedia.org Various pyrimidine analogs, such as fluoropyrimidines and folate-based inhibitors like raltitrexed (B1684501) and pemetrexed, are known TS inhibitors. wikipedia.orgmedchemexpress.com

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is another essential enzyme in the folate pathway, responsible for regenerating tetrahydrofolate, which is required for the synthesis of purines and thymidylate. wikipedia.orgnih.gov Non-classical antifolates, many of which feature a substituted 2,4-diaminopyrimidine (B92962) motif, are well-established DHFR inhibitors. nih.gov For example, a series of 6-alkyl-2,4-diaminopyrimidines have been evaluated as inhibitors of bacterial DHFR from Bacillus anthracis and Staphylococcus aureus. nih.gov

JAK2 Inhibition: Janus kinases (JAKs) are a family of tyrosine kinases that play a central role in signal transduction pathways mediating immune responses and cell growth. mpnresearchfoundation.org Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms (MPNs). mpnresearchfoundation.org Consequently, JAK2 has become an important therapeutic target. nih.govwipo.int Several pyrimidine-based compounds, including diaminopyrimidine derivatives like fedratinib, have been developed as potent JAK2 inhibitors. nih.gov

The following table summarizes the inhibitory activities of some pyrimidine analogs against various enzymes.

Compound ClassEnzyme TargetReported ActivityReference(s)
Pyrimidine-4,6-diamine derivativesJanus Kinase 3 (JAK3)IC50 = 2.1 nM for a lead compound nih.gov
6-Alkyl-2,4-diaminopyrimidinesBacterial Dihydrofolate Reductase (DHFR)MIC values in the range of 0.125–8 μg/mL nih.gov
Diaminopyrimidine derivativesJanus Kinase 2 (JAK2)IC50 between 0.75 and 11.4 nM for some analogs nih.gov

Receptor Binding and Modulation Mechanisms at the Molecular Level

Information regarding the specific binding of this compound or its close analogs to receptors is limited in the public domain.

Characterization of Receptor-Ligand Interactions

While direct receptor binding studies for this compound are not available, research on related pyrimidine structures provides some insights. For example, a series of pyrimidine diamine derivatives have been evaluated as cholinesterase inhibitors, with some compounds showing inhibitory potency towards both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). acs.org The interactions of these molecules within the enzyme's active site are driven by features like a protonated amine group and aromatic rings, which establish connections with key amino acid residues. acs.org

Mechanisms of Receptor Agonism, Antagonism, and Allosteric Modulation

While direct receptor agonism or antagonism by analogs of this compound is not extensively documented, the broader class of pyrimidine derivatives is known to exhibit allosteric modulation of various receptors. Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, inducing conformational changes that can enhance or diminish the receptor's response to its endogenous ligand. nih.govnih.gov This mechanism offers the potential for greater receptor subtype selectivity and a more nuanced control over physiological responses compared to direct agonists or antagonists. nih.govnih.gov

For instance, the discovery of small molecule allosteric modulators has been particularly advanced for the A1 and A3 adenosine (B11128) receptors (ARs), which are types of purine (B94841) and pyrimidine receptors. nih.govnih.govmdpi.com Some benzoylthiophene derivatives act as positive allosteric modulators (PAMs) of the A1 AR, increasing the binding affinity of the natural agonist. mdpi.com Research has also identified several structurally distinct classes of allosteric modulators for the human A3 AR. nih.gov These findings suggest that pyrimidine-based scaffolds could be promising for the development of drugs that act through allosteric mechanisms, offering a refined approach to modulating receptor activity in the central nervous system and other tissues. nih.govmdpi.com

It has also been demonstrated that agonist and antagonist activities can be uncoupled from pharmacoperone activity, which is the ability of a compound to rescue misfolded and misrouted mutant receptors. nih.gov This is significant as it opens up therapeutic possibilities for drugs that can correct protein trafficking without directly interfering with receptor signaling. nih.gov

Investigation of Ion Channel Modulation (e.g., CFTR activation/inhibition mechanisms)

The modulation of ion channels is a key therapeutic strategy for a variety of diseases. One of the most studied examples is the cystic fibrosis transmembrane conductance regulator (CFTR) protein, a chloride ion channel. nih.govcff.org Mutations in the CFTR gene lead to cystic fibrosis, and small-molecule modulators that restore its function are a cornerstone of treatment. cff.orgcff.org These modulators fall into two main categories: correctors, which help the misfolded protein to traffic to the cell surface, and potentiators, which enhance the channel's opening probability once it is at the cell surface. cff.org

While no specific data exists for this compound, various heterocyclic compounds, including those with pyrimidine-like structures, have been investigated as CFTR modulators. For example, bithiazole derivatives have been identified as correctors for the common ΔF508 mutation in CFTR. nih.gov Structure-activity relationship studies on these compounds have shown that specific conformations and substituents are crucial for their corrector activity. nih.gov The development of such compounds highlights the potential for pyrimidine analogs to modulate the function of ion channels like CFTR, which could have therapeutic implications not only for cystic fibrosis but also for other conditions involving aberrant ion transport, such as certain secretory diarrheas. nih.gov

Cellular Pathway Perturbation Studies

Molecular Mechanisms of Anti-Proliferative Activity in Cellular Models

A significant body of research points to the anti-proliferative activity of various pyrimidine analogs against a range of cancer cell lines. nih.govresearchgate.netmedwinpublishers.com These compounds often act as antimetabolites, interfering with the synthesis of nucleic acids, which is essential for rapidly dividing cancer cells. nih.govmdpi.com For example, 5-fluorouracil, a well-known pyrimidine analog, exerts its anticancer effects by inhibiting thymidylate synthase, a key enzyme in DNA synthesis. medwinpublishers.comhumanjournals.com

More complex pyrimidine derivatives have also shown potent anti-proliferative effects through different mechanisms. Thienopyrimidine derivatives have demonstrated cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. mdpi.com Similarly, pyridopyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (Cdks), which are key regulators of the cell cycle, thereby halting cell proliferation. nih.gov The anti-proliferative activity of these compounds is often evaluated using in vitro assays like the MTT test, which measures cell viability. researchgate.netmdpi.com

Compound ClassTarget Cell LineObserved EffectReference
ThienopyrimidinesMCF-7, MDA-MB-231 (Breast Cancer)Inhibition of cell proliferation mdpi.com
PyridopyrimidinesLeukemic and Breast Cancer CellsInhibition of cyclin-dependent kinases nih.gov
DihydropyrimidinonesVarious Cancer Cell LinesInhibition of Kinesin Eg5 mdpi.com
2,4,5-Trisubstituted PyrimidinesHeLa (Cervical Cancer)Selective Aurora A kinase inhibition mdpi.com

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

In addition to inhibiting proliferation, many pyrimidine analogs can induce programmed cell death, or apoptosis, and cause cell cycle arrest in cancer cells. nih.govnih.govrsc.org These are crucial mechanisms for eliminating malignant cells.

For instance, certain benzamide (B126) derivatives of pyrimidine have been shown to be potent CDK2 inhibitors, leading to cell cycle arrest at the G0 or G1 phase and significant apoptosis in breast cancer cells. nih.gov Fused chromenopyrimidines have also been reported to induce cell cycle arrest and exhibit inhibitory characteristics against the anti-apoptotic proteins Bcl-2 and Mcl-1. mdpi.com The induction of apoptosis is often mediated through the regulation of key proteins in the apoptotic pathway. For example, some 2-aminopyrimidine (B69317) derivatives trigger apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. nih.gov

Cell cycle analysis by flow cytometry is a common method used to determine the phase at which a compound arrests the cell cycle. mdpi.com Studies have shown that different pyrimidine analogs can arrest the cell cycle at various phases, including G1, S, or G2/M, depending on their specific molecular target. mdpi.comnih.govnih.govnih.gov

Compound ClassCell LineMechanism of ActionReference
Benzamide Pyrimidine DerivativesMDA-MB-468 (Breast Cancer)CDK2 inhibition, G0/G1 arrest, apoptosis induction nih.gov
Fused ChromenopyrimidinesMCF-7 (Breast Cancer)Cell cycle arrest, Bcl-2 and Mcl-1 inhibition mdpi.com
2-Aminopyrimidine DerivativesSW480 (Colon Cancer)G2/M arrest, upregulation of Bax, downregulation of Bcl-2 nih.gov
Pyrido[2,3-d]pyrimidinesMCF-7 (Breast Cancer)PIM-1 kinase inhibition, G1 arrest, apoptosis activation rsc.org

Impact on Gene Expression and Protein Synthesis Pathways

The biological effects of pyrimidine analogs can also be traced to their impact on gene expression and protein synthesis. nih.govnih.gov As fundamental components of nucleic acids, alterations in pyrimidine metabolism can have profound effects on these processes. nih.gov For example, inhibition of the de novo pyrimidine synthesis pathway has been shown to trigger the expression of interferon-stimulated genes, which can induce an antiviral state in cells. nih.govnih.gov

In the context of cancer, pyrimidine analogs can influence the expression of genes that are critical for tumor growth and survival. Some analogs can promote the expression of genes that have been silenced by hypermethylation, a common epigenetic alteration in cancer. nih.gov Furthermore, blocking the pyrimidine biosynthesis pathway can lead to a rapid shutdown of protein translation in leukemic stem cells, a key factor in their anti-leukemic activity. nih.gov This effect may be mediated by sensors like the YY1 transcription factor, whose activity is dependent on pyrimidine synthesis. nih.gov Transcriptional profiling and gene expression analysis are powerful tools to elucidate these molecular mechanisms. frontiersin.org

Structure-Activity Relationship (SAR) Analysis at the Molecular Interaction Level

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. humanjournals.comacs.orgnih.gov For pyrimidine derivatives, SAR analyses have revealed that the nature and position of substituents on the pyrimidine ring greatly influence their biological activity. humanjournals.comnih.gov

For example, in a series of pyrimidine-4-carboxamides designed as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), it was found that a cyclopropylmethylamide at the R1 position was optimal, suggesting it occupies a small lipophilic pocket in the enzyme's active site. acs.org Conformational restriction of other substituents, such as replacing a flexible N-methylphenethylamine group with a more rigid (S)-3-phenylpiperidine, led to a significant increase in inhibitory potency. acs.org

Similarly, SAR studies on diaminopyrimidine analogues as inhibitors of bacterial dihydrofolate reductase have shown that the stereochemistry of substituents can have a profound impact on binding affinity. nih.gov The enhanced binding of certain analogs was attributed to favorable hydrophobic interactions with the enzyme's active site. nih.gov These studies underscore the importance of detailed structural analysis in the design of potent and selective pyrimidine-based therapeutic agents.

Advanced Material Science and Catalytic Applications of N4,n4 Diethyl Pyrimidine 4,6 Diyldiamine Scaffolds

Supramolecular Assembly and Self-Organizing Properties of Pyrimidine (B1678525) Derivatives

The ability of molecules to spontaneously organize into well-defined, functional superstructures is a cornerstone of supramolecular chemistry and nanotechnology. Pyrimidine derivatives are excellent candidates for designing self-assembling systems due to their inherent structural features. The pyrimidine core's capacity for protonation, hydrogen bonding, and chelation via its nitrogen atoms is significant in the formation of supramolecular assemblies. nih.gov

The structure of N4,N4-Diethyl-pyrimidine-4,6-diyldiamine, featuring two ring nitrogens and two exocyclic diethylamino groups, offers multiple sites for non-covalent interactions. These interactions are expected to drive the self-organization of the molecule into higher-order structures.

Hydrogen Bonding: The two nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. In the presence of suitable donor molecules, these interactions can guide the assembly into predictable one-, two-, or three-dimensional networks.

π-π Stacking: The aromatic, electron-deficient pyrimidine ring can participate in π-π stacking interactions with other aromatic systems. These interactions are crucial for the vertical organization of molecules in layered assemblies.

Van der Waals Forces: The flexible diethyl groups introduce the possibility of hydrophobic and van der Waals interactions, which can further stabilize the resulting supramolecular structures and influence their morphology.

Research on related heteroaromatic thiols, such as 2-pyrimidinethiolate, has shown that their self-assembled monolayers (SAMs) on gold surfaces exhibit pH-dependent structural changes, highlighting the role of nitrogen protonation in controlling molecular organization. mdpi.com Similarly, the assembly of this compound could be tuned by external stimuli like pH, offering a pathway to dynamic materials. The study of self-assembly is crucial for developing nanostructured materials with applications ranging from biosensors to artificial retinas. nih.gov

Applications in Polymer Chemistry and Functional Material Design

The incorporation of heterocyclic units like pyrimidine into polymer backbones is a well-established strategy for creating functional materials with tailored thermal, electronic, and optical properties. The diamine nature of this compound makes it a suitable candidate as a monomer or a cross-linking agent in polymerization reactions.

For instance, 2,4,6-triaminopyrimidine has been successfully copolymerized with melamine to synthesize graphitic carbon nitride (g-C3N4). acs.org This copolymerization resulted in the rolling-up of g-C3N4 sheets into a tubular configuration and narrowed the band gap energy, enhancing the material's photocatalytic activity. acs.org This demonstrates that incorporating a diaminopyrimidine moiety can precisely alter the morphology and electronic structure of a polymer.

This compound could be integrated into various polymer systems, such as polyamides, polyimides, or polyureas, through the reaction of its amino groups. The resulting polymers would benefit from the properties imparted by the pyrimidine core:

Thermal Stability: The aromatic nature of the pyrimidine ring is expected to enhance the thermal stability of the polymer chains.

Electronic Properties: The electron-deficient character of the pyrimidine ring can be used to create polymers with specific charge-transport properties for applications in organic electronics.

Coordination Sites: The nitrogen atoms of the pyrimidine ring can serve as coordination sites for metal ions, leading to the formation of metallopolymers with interesting magnetic, catalytic, or optical properties.

Exploration in Molecular Electronics and Optoelectronic Devices (e.g., Molecular Wires, Light-Emitting Materials)

Pyrimidine derivatives are extensively studied for their applications in optoelectronic devices due to their unique electronic and photophysical properties. ntu.edu.tw The π-deficient and electron-withdrawing nature of the pyrimidine core makes it an ideal component for creating "push-pull" molecules, which are essential for designing new nonlinear optical (NLO) materials and emitters for organic light-emitting diodes (OLEDs). nih.gov

The this compound scaffold fits this push-pull architecture perfectly. The electron-donating N,N-diethylamino groups at the 4- and 6-positions "push" electron density into the electron-withdrawing pyrimidine ring. This intramolecular charge transfer (ICT) characteristic is highly desirable for optoelectronic applications.

Organic Light-Emitting Diodes (OLEDs): By integrating pyrimidine as an electron-acceptor moiety into molecules with a D-π-A-π-D (Donor-π bridge-Acceptor) configuration, researchers have developed highly efficient thermally activated delayed fluorescence (TADF) emitters. These materials have led to green OLEDs with external quantum efficiencies approaching 25%. nih.gov The specific substitution on the pyrimidine ring allows for fine-tuning of emissive characteristics and energy levels. nih.gov

Photovoltaic Applications: Chromene-appended pyrimidone derivatives have been synthesized and studied for their potential in photovoltaic devices. researchgate.net Computational studies highlight how the pyrimidine ring affects the frontier molecular orbitals and light-harvesting efficiency of these molecules. researchgate.net

Nonlinear Optical (NLO) Materials: The significant push-pull character within the this compound structure suggests potential for high NLO response, which is crucial for applications in optical data processing and photonic devices. nih.gov The band gap for pyrimidine-based crystals can be suitable for such applications. chalcogen.ro

The potential optoelectronic properties of this compound are summarized in the table below, based on findings for analogous structures.

PropertyPotential ApplicationRationale based on Pyrimidine Derivatives
Intramolecular Charge TransferOLED Emitters, NLO MaterialsThe push-pull system created by diethylamino donors and the pyrimidine acceptor can lead to efficient light emission and high hyperpolarizability. nih.govnih.gov
Tunable Energy LevelsPhotovoltaics, Molecular WiresThe HOMO/LUMO energy levels can be tuned by modifying substituents, affecting charge injection and transport properties. researchgate.net
High Electron AffinityElectron Transporting MaterialsThe electron-deficient pyrimidine core facilitates electron transport, which is beneficial for balancing charge carriers in OLEDs. ntu.edu.tw

Ligand Design in Metal Coordination Chemistry and Homogeneous Catalysis

The nitrogen atoms present in the pyrimidine ring and its substituents make pyrimidine derivatives versatile ligands in coordination chemistry. nih.gov this compound possesses three potential coordination sites: the two ring nitrogen atoms (N1 and N3) and the two exocyclic amino nitrogen atoms. This allows it to act as a monodentate, bidentate, or bridging ligand, forming stable complexes with a wide range of transition metals. d-nb.infonih.gov

The coordination mode can be influenced by several factors:

Steric Hindrance: The bulky diethyl groups on the exocyclic amines might sterically favor coordination through the less hindered ring nitrogens.

Metal Ion Preference: The hard/soft acid/base properties of the metal ion will influence its preferred coordination site.

Reaction Conditions: The pH and solvent can affect the protonation state of the ligand and influence which nitrogen atoms are available for coordination.

Metal complexes derived from diaminopyrimidine ligands have been investigated for various applications. The resulting metal complexes can be used as homogeneous catalysts, where the electronic properties of the pyrimidine ligand can be tuned to modulate the catalytic activity of the metal center.

Ligand TypeMetal CenterCoordination ModePotential Catalytic Application
4,6-diamino-5-hydroxy-2-mercaptopyrimidineMo(VI), W(VI), Rh(III), Pd(II)Bidentate (N, O-chelation)Oxidation, Reduction
1-(Phenylamino)-4,4,6-trimethyl-3,4-dihydropyrimidine-2-(1H)-thioneCu(II), Ni(II), Co(II), Zn(II)Bidentate (N, S-chelation)C-C coupling, Hydrogenation
4-Aminoantipyrine DerivativesCu(II), Ni(II), Co(II), Zn(II)Tridentate (O, N, O-chelation)DNA cleavage, Antimicrobial

Heterogeneous Catalysis Utilizing Pyrimidine-Based Frameworks

The use of pyrimidine derivatives as organic linkers for the synthesis of Metal-Organic Frameworks (MOFs) has emerged as a promising strategy for developing advanced heterogeneous catalysts. nih.gov MOFs offer high surface areas, tunable porosity, and well-defined active sites, making them ideal for catalytic applications. frontiersin.orgnih.gov

This compound is a prime candidate for use as a linker in MOF synthesis. Its diamine functionality allows it to connect metal clusters, forming robust and porous three-dimensional networks. The pyrimidine core integrated within the framework can offer several advantages:

Active Catalytic Sites: The basic nitrogen atoms of the pyrimidine ring can act as Lewis base catalytic sites.

Modulation of Electronic Properties: The electronic nature of the pyrimidine can influence the Lewis acidity of the metal centers in the MOF, tuning its catalytic activity.

Post-Synthetic Modification: The diethylamino groups could potentially be modified after the MOF is synthesized to introduce new functionalities.

Researchers have successfully used pyrimidine-based ligands to create MOFs with significant catalytic activity. For example, a cobalt MOF using 4,6-diamino-2-thiopyrimidine as a linker (Co-DAT-MOF) has been shown to be an efficient and reusable nanocatalyst for multicomponent reactions. researchgate.netnih.gov Similarly, pyrimidine-modified indium-based MOFs have demonstrated high sorption capacity and efficiency in catalyzing the fixation of CO2. rsc.org The use of nanocatalysts is a growing field for the green synthesis of complex molecules. nih.govnih.gov

Framework/CatalystPyrimidine LinkerMetal IonApplication
Co-DAT-MOF4,6-diamino-2-thiopyrimidineCo(II)Synthesis of pyrroloacridinones and chromenopyrimidines. nih.gov
Pyrimidine-Modified In-MOF(2-pyrimidin-5-yl)terephthalic acidIn(III)Selective gas sorption (CO2/CH4) and CO2 fixation. rsc.org
Fe3O4@MOF(Fe)2,6-pyridinedicarboxylic acid (linker for MOF)Fe(III)Synthesis of pyrano[2,3-d]pyrimidines. frontiersin.org
Co(BDC-NH2)-TA-PY MOFPyrimidine-functionalized linkerCo(II)Synthesis of triazoles. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N4,N4-Diethyl-pyrimidine-4,6-diyldiamine, and how can reaction yields be improved?

  • Methodological Answer : Synthesis optimization involves multi-step reactions, often starting with pyrimidine precursors. For example, alkylation of pyrimidine diamines with diethylating agents (e.g., diethyl sulfate) under reflux in aprotic solvents like DMF can introduce ethyl groups at the N4 and N6 positions. Purification via column chromatography (e.g., using hexane/ethyl acetate gradients) and crystallization in ethanol improves yield and purity. Monitoring reaction progress with TLC and confirming structures via 1H^1H-NMR (e.g., δ 1.2–1.4 ppm for ethyl CH3 groups) is critical .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., ethyl groups at 4,6-positions).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns.
  • HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What solvent systems are compatible with this compound for in vitro studies?

  • Methodological Answer : Solubility screening in DMSO (for stock solutions) followed by dilution in aqueous buffers (e.g., PBS, pH 7.4) is standard. For hydrophobic interactions, use co-solvents like ethanol (<5% v/v) to avoid precipitation. Pre-test compound stability in solvents via UV-Vis spectroscopy over 24 hours .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal for elucidating bond angles, dihedral angles, and intermolecular interactions. Crystallize the compound in slow-evaporating solvents (e.g., chloroform/methanol). Use software like SHELX for structure refinement. For example, resolved dihedral angles between pyrimidine and phenyl rings (66.09–71.39°) to confirm substituent orientation .

Q. What biochemical assays are suitable for studying its interaction with PAR1 or coagulation cascade proteins?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize PAR1 on a sensor chip to measure real-time binding kinetics (KdK_d, konk_{on}, koffk_{off}).
  • Fluorescence Polarization : Use fluorescently labeled ligands to quantify competitive binding.
  • Enzymatic Assays : Monitor thrombin generation in plasma to assess anticoagulant activity .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer : Apply empirical contradiction analysis (ECA):

Replicate Experiments : Ensure identical conditions (pH, temperature, cell lines).

Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., R or Python) to identify outliers.

Mechanistic Studies : Use knock-out models or siRNA to isolate target-specific effects. highlights falsification protocols to validate data reliability .

Q. What computational methods predict the compound’s reactivity in catalytic or photochemical applications?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron transfer pathways.
  • Molecular Dynamics (MD) : Simulate solvent interactions or protein-ligand binding over nanosecond timescales.
  • QSPR Models : Relate structural descriptors (e.g., logP, PSA) to observed reactivity using machine learning .

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